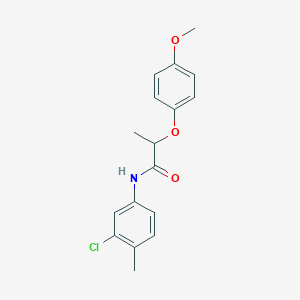
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as ML239, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors that target the protein-protein interactions involved in cancer and other diseases.
作用机制
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide inhibits the protein-protein interactions involved in cancer and other diseases by binding to the target protein and blocking its function. The target protein for N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide is still under investigation, but it is believed to be involved in the regulation of cell growth and survival. N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated when a cell is damaged or abnormal.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in animal models of rheumatoid arthritis. N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to have low toxicity in animal models, indicating that it may be a safe and effective therapeutic agent.
实验室实验的优点和局限性
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have low toxicity in animal models, indicating that it may be a safe and effective therapeutic agent. However, there are also limitations to using N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments. It is still under investigation, and its target protein is not yet fully understood. It may also have off-target effects that need to be investigated further.
未来方向
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide. One direction is to identify the target protein of N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide and investigate its role in cancer and other diseases. Another direction is to investigate the off-target effects of N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide and determine if they have any therapeutic potential. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide in animal models and humans to determine its safety and efficacy as a therapeutic agent. Finally, N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide could be tested in combination with other therapeutic agents to determine if it has synergistic effects.
合成方法
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide involves several steps, including the preparation of the starting materials, the coupling reaction, and the purification process. The starting materials for the synthesis of N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide are 3-chloro-4-methylphenylamine and 4-methoxyphenol. The coupling reaction involves the use of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF). The product is purified by column chromatography or recrystallization.
科学研究应用
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to inhibit the protein-protein interactions involved in cancer and other diseases. N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been tested against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. It has also been tested against other diseases, such as Alzheimer's disease and rheumatoid arthritis.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-5-13(10-16(11)18)19-17(20)12(2)22-15-8-6-14(21-3)7-9-15/h4-10,12H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBQERBDIRALEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

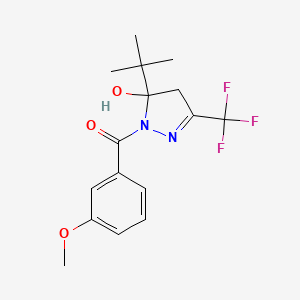
![N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B4989212.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4989213.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4989220.png)
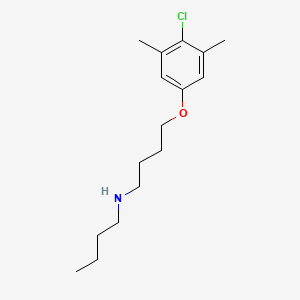
![N-(3-chlorobenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989230.png)
![allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B4989239.png)
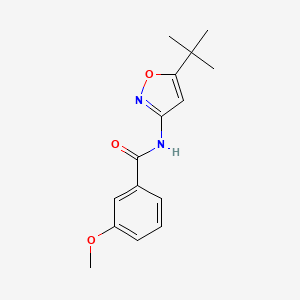
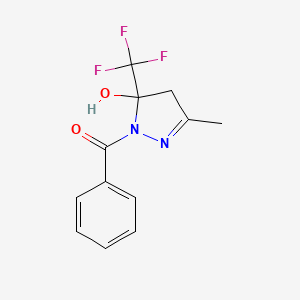
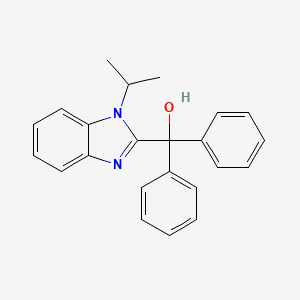

![N-(2-methoxyethyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B4989284.png)
![methyl 4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B4989292.png)
![(3-chloro-4-fluorophenyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B4989298.png)